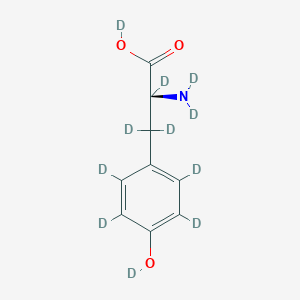
L-Tyrosine-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine-d11 is a deuterated form of L-Tyrosine, an aromatic amino acid. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Tyrosine-d11 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, phenol, pyruvate, and ammonia can be used as starting materials, with the reaction catalyzed by tyrosine phenol lyase . Another method involves the microbial fermentation of genetically engineered Escherichia coli strains that produce L-Tyrosine, followed by the incorporation of deuterium during the fermentation process .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Recombinant Escherichia coli strains are engineered to overproduce L-Tyrosine, which is then extracted and purified. The incorporation of deuterium can be achieved by using deuterated water (D2O) in the fermentation broth . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine-d11 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol or aldehyde derivatives.
Substitution: The hydroxyl group on the aromatic ring can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: L-DOPA, dopamine, norepinephrine, and epinephrine.
Reduction: L-Tyrosine alcohol and L-Tyrosine aldehyde.
Substitution: Various halogenated and nitrated derivatives of L-Tyrosine.
Aplicaciones Científicas De Investigación
L-Tyrosine-d11 has a wide range of scientific research applications:
Mecanismo De Acción
L-Tyrosine-d11 exerts its effects primarily through its role as a precursor for neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and stress response. The deuterium atoms in this compound do not significantly alter its biochemical activity but make it useful for tracing and studying metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: Another aromatic amino acid that serves as a precursor for L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine oxidation and a precursor for dopamine.
Tyramine: A decarboxylation product of L-Tyrosine.
Uniqueness
L-Tyrosine-d11 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and mass spectrometry. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
deuterio (2S)-2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D/hD4 |
Clave InChI |
OUYCCCASQSFEME-VQWUOSHWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H])O[2H])[2H] |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



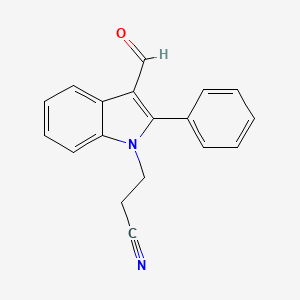

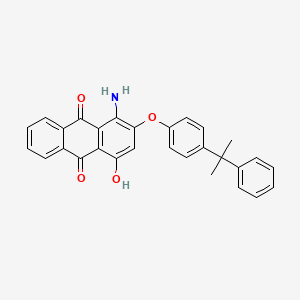
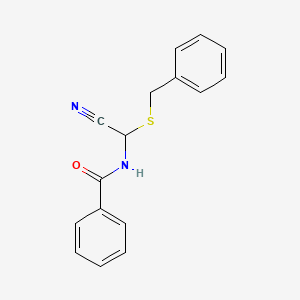

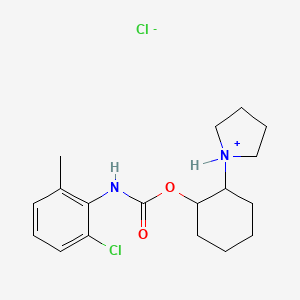


![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
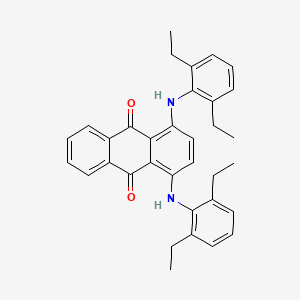

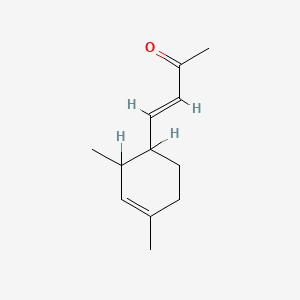
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
